molecular formula C23H26N6O2 B14927079 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927079
M. Wt: 418.5 g/mol
InChI Key: ALPSRUFOCOKJGC-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their fusion and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted hydrazines and pyridine derivatives, with reaction conditions including the use of catalysts, solvents, and specific temperature and pressure settings . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-6-29-12-11-19(27-29)14(2)24-23(30)18-13-20(16-7-9-17(31-5)10-8-16)25-22-21(18)15(3)26-28(22)4/h7-14H,6H2,1-5H3,(H,24,30)

InChI Key

ALPSRUFOCOKJGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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